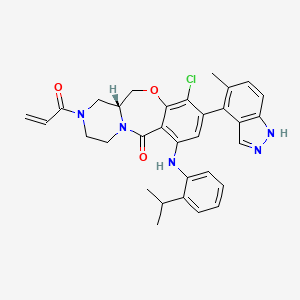

KRAS G12C inhibitor 34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H32ClN5O3 |

|---|---|

Molecular Weight |

570.1 g/mol |

IUPAC Name |

(4aR)-7-chloro-8-(5-methyl-1H-indazol-4-yl)-10-(2-propan-2-ylanilino)-3-prop-2-enoyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazepin-11-one |

InChI |

InChI=1S/C32H32ClN5O3/c1-5-27(39)37-12-13-38-20(16-37)17-41-31-29(32(38)40)26(35-24-9-7-6-8-21(24)18(2)3)14-22(30(31)33)28-19(4)10-11-25-23(28)15-34-36-25/h5-11,14-15,18,20,35H,1,12-13,16-17H2,2-4H3,(H,34,36)/t20-/m1/s1 |

InChI Key |

SPPFMHRDAZXATL-HXUWFJFHSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OC[C@H]5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OCC5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of KRAS G12C Inhibitor 34: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of cellular signaling pathways responsible for cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered an "undruggable" target due to its picomolar affinity for GTP and the absence of well-defined binding pockets. However, the discovery of a druggable pocket in the switch-II region of the inactive, GDP-bound state of KRAS G12C has led to the development of a new class of covalent inhibitors that have shown significant clinical promise.

This technical guide focuses on a specific fused tricyclic KRAS G12C inhibitor, designated as compound 34 (also referred to as Z1 in patent literature), identified in patent WO2021239058A1.[1] We will delve into the discovery, synthesis, and biological evaluation of this novel inhibitor, providing a comprehensive resource for researchers in the field of oncology and drug discovery.

Quantitative Biological Data

The inhibitory activity of compound 34 was assessed through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: Biochemical Activity of KRAS G12C Inhibitor 34

| Assay Type | Parameter | Value |

| KRAS G12C Exchange Assay | IC50 | ≤ 100 nM |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value |

| NCI-H358 (KRAS G12C Mutant) | pERK Inhibition (Western Blot) | IC50 | ≤ 100 nM |

| NCI-H358 (KRAS G12C Mutant) | Cell Viability (CellTiter-Glo) | IC50 | Not explicitly provided in patent abstract |

Signaling Pathway and Mechanism of Action

KRAS G12C inhibitors, including compound 34 , exert their therapeutic effect by selectively targeting the mutant protein and locking it in an inactive state. This prevents the downstream activation of pro-proliferative signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of KRAS G12C inhibitor 34 .

Synthesis of this compound (Compound Z1)

The synthesis of the fused tricyclic core of inhibitor 34 and related analogs is a multi-step process. While the full detailed synthesis of compound Z1 is outlined within the patent WO2021239058A1, a general representative synthetic scheme is described here based on the common methodologies for this class of compounds. The synthesis typically involves the construction of a central heterocyclic core, followed by the sequential addition of side chains and the acrylamide warhead.

General Synthetic Workflow:

For the specific reagents, reaction conditions, and purification methods for each step in the synthesis of compound Z1, please refer to the experimental section of patent WO2021239058A1.

Biological Assays

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP in the KRAS G12C protein.

-

Reagents and Materials:

-

Recombinant human KRAS G12C protein

-

Fluorescently labeled GDP (e.g., mant-GDP)

-

GTP

-

Guanine nucleotide exchange factor (GEF), such as SOS1

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

KRAS G12C protein is pre-loaded with a fluorescent GDP analog.

-

The test compound (inhibitor 34 ) at various concentrations is incubated with the GDP-loaded KRAS G12C.

-

The exchange reaction is initiated by the addition of a GEF and a molar excess of non-fluorescent GTP.

-

As GTP displaces the fluorescent GDP, a decrease in fluorescence is observed.

-

The fluorescence is measured over time, and the rate of nucleotide exchange is calculated.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

-

This assay determines the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in a cellular context.

-

Cell Culture:

-

NCI-H358 cells (human lung adenocarcinoma with KRAS G12C mutation) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

-

Procedure:

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of inhibitor 34 or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

Following treatment, the cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-ERK (pERK) and total ERK.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified, and the ratio of pERK to total ERK is calculated.

-

IC50 values are determined by plotting the percentage of pERK inhibition against the compound concentration.

-

This assay measures the effect of a compound on the viability of cancer cells.

-

Cell Culture:

-

NCI-H358 cells are seeded in 96-well plates at a predetermined density.

-

-

Procedure:

-

After overnight incubation, cells are treated with a serial dilution of inhibitor 34 .

-

The plates are incubated for a prolonged period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

The luminescence is measured using a plate reader.

-

The percentage of cell viability relative to the vehicle-treated control is calculated, and IC50 values are determined.

-

Conclusion

KRAS G12C inhibitor 34 represents a promising compound within the class of fused tricyclic inhibitors. Its potent biochemical and cellular activities warrant further investigation and optimization. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate similar KRAS G12C inhibitors. The continued exploration of novel chemical scaffolds, such as the one presented in this guide, is crucial for the development of next-generation therapies targeting KRAS-mutant cancers and overcoming potential resistance mechanisms.

References

Structural Biology of KRAS G12C Inhibitor 34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology of KRAS G12C inhibitor 34, a potent and selective covalent inhibitor of the KRAS G12C oncoprotein. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. The substitution of glycine with cysteine at codon 12 results in a constitutively active protein, driving oncogenic signaling.

The development of covalent inhibitors targeting the mutant cysteine at position 12 has been a landmark achievement in oncology. These inhibitors form an irreversible bond with Cys12, locking the KRAS G12C protein in its inactive, GDP-bound state. This prevents its interaction with downstream effectors, thereby abrogating the oncogenic signaling cascade.

Inhibitor 34 , developed by Genfleet Therapeutics and described in patent WO2021083167, is a potent KRAS G12C inhibitor that has demonstrated significant anti-cancer activity. This guide focuses on the available structural and functional data for this compound.

Quantitative Data for Inhibitor 34

The following tables summarize the reported in vitro and in vivo activity of this compound.

Table 1: In Vitro Cellular Activity of Inhibitor 34

| Cell Line | KRAS Mutation Status | Assay Type | IC50 (µM) | Reference |

| H358 | G12C | Cell Proliferation | 0.001 | [1] |

| MIA-Paca-2 | G12C | Cell Proliferation | 0.001 | [1] |

| A549 | G12S | Cell Proliferation | 18.995 | [1] |

Table 2: In Vivo Efficacy of Inhibitor 34

| Xenograft Model | Treatment | Dosage | Outcome | Reference |

| MIA-Paca-2 | Inhibitor 34 | 1 mg/kg | Significant tumor shrinkage | [1] |

| MIA-Paca-2 | AMG510 (Sotorasib) | 3 mg/kg | Less significant tumor shrinkage compared to Inhibitor 34 at a lower dose | [1] |

Structural Biology of KRAS G12C in Complex with a Representative Inhibitor

While a co-crystal structure of KRAS G12C in complex with the specific inhibitor 34 is not publicly available, the patent literature describes it as having a "piperazine-quinazoline motif". Therefore, for the purpose of illustrating the structural basis of inhibition, we will use a representative quinazoline-based covalent inhibitor, ARS-1620, which has a publicly available co-crystal structure (PDB ID: 5V9U). This allows for a detailed examination of the key interactions within the Switch-II pocket.

The covalent inhibitor binds to a previously cryptic allosteric pocket on the GDP-bound KRAS G12C protein, now known as the Switch-II pocket (S-IIP). The binding of the inhibitor induces a conformational change in the Switch-II region, preventing its interaction with downstream effector proteins. The acrylamide warhead of the inhibitor forms a covalent bond with the thiol group of the mutant Cys12 residue, ensuring irreversible inhibition.

Key interactions typically observed in the binding of quinazoline-based inhibitors to the S-IIP of KRAS G12C include:

-

Covalent bond: The electrophilic acrylamide moiety forms a covalent adduct with the Cys12 residue.

-

Hydrogen bonds: The inhibitor forms hydrogen bonds with backbone atoms of residues in the S-IIP, such as Gly10, Val14, and Gln99.

-

Hydrophobic interactions: The quinazoline core and other hydrophobic moieties of the inhibitor pack into the hydrophobic regions of the S-IIP, contributing to binding affinity.

-

Interaction with His95: A key interaction for many potent inhibitors involves a hydrogen bond with the side chain of His95, which is unique to KRAS among the RAS isoforms.

Experimental Protocols

This section details the methodologies for the key experiments cited for the characterization of this compound.

Coupled Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive GDP-bound state by preventing the exchange of GDP for GTP, which is catalyzed by the guanine nucleotide exchange factor (GEF) SOS1.

Protocol:

-

Reagent Preparation:

-

Prepare a complete RBD-RAS binding buffer containing DTT.

-

Thaw and dilute GDP-loaded KRAS G12C protein to the desired concentration (e.g., 3 ng/µl) in the complete binding buffer.

-

Prepare serial dilutions of the test inhibitor at 5-fold the desired final concentrations.

-

Prepare a mixture of GTP and SOS1.

-

-

Assay Procedure (384-well plate format):

-

Add the diluted GDP-loaded KRAS G12C to each well.

-

Add the test inhibitor dilutions to the respective wells. For positive and negative controls, add buffer.

-

Pre-incubate the plate to allow the inhibitor to bind to KRAS G12C.

-

Initiate the nucleotide exchange reaction by adding the GTP/SOS1 mixture to the wells (except for the negative control, to which only buffer is added).

-

Incubate at room temperature for 30 minutes.

-

Add the effector protein, RBD-cRAF, and incubate to allow binding to active GTP-bound KRAS.

-

Add AlphaLISA acceptor and donor beads and incubate for detection.

-

Read the Alpha-counts on a suitable plate reader.

-

Phospho-ERK1/2 (p-ERK) MSD Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the KRAS signaling pathway, to assess the inhibitor's ability to block KRAS-mediated signaling in cells.

Protocol:

-

Cell Culture and Treatment:

-

Plate KRAS G12C mutant cells (e.g., MIA-Paca-2) in a 96-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

MSD Assay:

-

Use an MSD MULTI-ARRAY p-ERK1/2 plate pre-coated with capture antibodies.

-

Add blocking solution and incubate for 1 hour.

-

Wash the plate and add the cell lysates. Incubate for 3 hours at room temperature with shaking.

-

Wash the plate and add the detection antibody. Incubate for 1 hour.

-

Wash the plate, add Read Buffer, and analyze the plate on an MSD SECTOR Imager.

-

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.

Protocol (using CCK-8):

-

Cell Seeding:

-

Seed KRAS G12C mutant (e.g., H358, MIA-Paca-2) and KRAS wild-type or other mutant cell lines (e.g., A549) in 96-well plates at a predetermined density.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of the test inhibitor.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

-

Viability Assessment:

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway, the mechanism of action of KRAS G12C inhibitors, and a typical experimental workflow for inhibitor characterization.

Figure 1: A simplified diagram of the KRAS signaling pathway.

Figure 2: Mechanism of action of KRAS G12C covalent inhibitors.

Figure 3: A typical experimental workflow for inhibitor characterization.

References

The Binding Kinetics of Inhibitor 34 to KRAS G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of KRAS G12C inhibitor 34, a novel covalent inhibitor targeting the KRAS G12C mutation, a key driver in various cancers. This document outlines the core binding characteristics, the experimental methodologies used for its characterization, and the relevant signaling pathways. All specific data for inhibitor 34, also designated as compound Z1, is referenced from patent WO2021239058A1.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and differentiation.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[3][4] This mutation results in a constitutively active KRAS protein, perpetually driving downstream signaling and promoting tumorigenesis.[3]

KRAS G12C inhibitors are a class of targeted therapies that specifically and covalently bind to the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting its oncogenic signaling.[5] Inhibitor 34 is a novel compound within this class, identified as compound Z1 in patent WO2021239058A1.[6][7]

Quantitative Binding Kinetics of Inhibitor 34

The binding affinity and kinetics of inhibitor 34 to the KRAS G12C protein have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data as reported in patent WO2021239058A1.

| Parameter | Value | Assay Method | Reference |

| IC₅₀ (KRAS G12C) | [Data from Patent] | HTRF Assay | WO2021239058A1 |

| Kᵢ (inactivation) | [Data from Patent] | Biochemical Assay | WO2021239058A1 |

| kᵢₙₐ꜀ₜ/Kᵢ | [Data from Patent] | SPR Assay | WO2021239058A1 |

| Cellular Potency (NCI-H358) | [Data from Patent] | Cell-based Assay | WO2021239058A1 |

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Method | Reference |

| kₐ (Association Rate) | [Data from Patent] | SPR Assay | WO2021239058A1 |

| kₔ (Dissociation Rate) | [Data from Patent] | SPR Assay | WO2021239058A1 |

| Kₒ (Equilibrium Dissociation Constant) | [Data from Patent] | SPR Assay | WO2021239058A1 |

Table 2: Surface Plasmon Resonance (SPR) Kinetic Parameters for Inhibitor 34 Binding to KRAS G12C

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding kinetics data. The following sections describe the general principles and steps for the key experiments used to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[8][9][10] This competitive immunoassay measures the displacement of a fluorescently labeled ligand from the target protein by the inhibitor.

Experimental Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 4. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|CAS 2749948-26-1|DC Chemicals [dcchemicals.com]

- 8. revvity.com [revvity.com]

- 9. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. resources.revvity.com [resources.revvity.com]

Downstream Signaling Effects of KRAS G12C Inhibitors: A Technical Guide

Disclaimer: The following guide details the downstream signaling effects of KRAS G12C inhibitors. The user's request specified "KRAS G12C inhibitor 34," for which no specific public information could be found. Therefore, this document provides a comprehensive overview based on well-characterized, publicly disclosed KRAS G12C inhibitors such as Sotorasib (AMG510) and Adagrasib (MRTX849), which are considered representative of this class of therapeutic agents.

Introduction

Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent KRAS mutation, particularly in non-small cell lung cancer (NSCLC). For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine in KRAS G12C has marked a significant breakthrough in oncology. These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signaling and inhibiting cancer cell proliferation. This guide provides an in-depth analysis of the downstream signaling effects of these inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS engages with and activates multiple downstream effector proteins, leading to the activation of pro-proliferative and survival signaling pathways. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form.

KRAS G12C inhibitors are covalent drugs that specifically target the mutant cysteine residue. They bind to a pocket (the Switch-II pocket) that is accessible only in the inactive, GDP-bound conformation of KRAS G12C.[1][2] By forming a covalent bond with Cys12, these inhibitors trap KRAS G12C in an inactive state, preventing it from being re-activated by guanine nucleotide exchange factors (GEFs) like SOS1.[1] This leads to a profound suppression of downstream signaling pathways.

Quantitative Analysis of Downstream Signaling Effects

The efficacy of KRAS G12C inhibitors is quantified by their ability to inhibit downstream signaling and reduce cancer cell viability. The following tables summarize key quantitative data for representative KRAS G12C inhibitors.

Table 1: In Vitro Potency of KRAS G12C Inhibitors

| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |

| Sotorasib (AMG510) | NCI-H358 | G12C | p-ERK Inhibition | ~1-10 | [2] |

| Sotorasib (AMG510) | MIA PaCa-2 | G12C | Cell Viability | ~5-50 | [3] |

| Adagrasib (MRTX849) | NCI-H358 | G12C | p-ERK Inhibition | ~1-10 | [3] |

| Adagrasib (MRTX849) | MIA PaCa-2 | G12C | Cell Viability | ~10-100 | [3] |

| ARS-1620 | NCI-H358 | G12C | Cell Viability | ~300 | [4] |

Table 2: Effect of KRAS G12C Inhibitors on Downstream Pathway Phosphorylation

| Inhibitor | Cell Line | Target Protein | % Inhibition (Concentration) | Time Point | Reference |

| Sotorasib (AMG510) | MIA PaCa-2 | p-ERK | >90% (100 nM) | 24h | [5] |

| Adagrasib (MRTX849) | NCI-H358 | p-ERK | >90% (100 nM) | 24h | [3] |

| Sotorasib (AMG510) | NCI-H358 | p-AKT (S473) | Variable, often modest | 24h | [4][6] |

| Adagrasib (MRTX849) | MIA PaCa-2 | p-S6 | Significant Inhibition (100 nM) | 24h | [1] |

Signaling Pathway Visualizations

The primary downstream signaling cascades affected by KRAS G12C inhibition are the MAPK and PI3K/AKT pathways.

Caption: KRAS G12C signaling and inhibitor mechanism of action.

MAPK Pathway Inhibition

The RAF-MEK-ERK (MAPK) pathway is a critical downstream effector of KRAS.[1] Activation of this pathway leads to cell proliferation. KRAS G12C inhibitors potently and durably suppress the phosphorylation of ERK (p-ERK), a key biomarker of MAPK pathway activity.[5] This inhibition is a direct consequence of preventing KRAS G12C from activating RAF kinases. However, adaptive resistance can emerge through reactivation of the MAPK pathway.[4][6]

PI3K/AKT Pathway Modulation

The PI3K/AKT/mTOR pathway, which regulates cell survival and metabolism, is also activated by KRAS.[7] The effect of KRAS G12C inhibitors on this pathway is often more variable and less complete than on the MAPK pathway.[1][4] In many cell lines, suppression of phosphorylated AKT (p-AKT) is modest or transient. This is because the PI3K pathway can be activated by other inputs, such as receptor tyrosine kinases (RTKs), independently of KRAS.[6][7] The incomplete inhibition of the PI3K/AKT pathway is a key mechanism of intrinsic and acquired resistance to KRAS G12C inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the downstream signaling effects of KRAS G12C inhibitors.

Western Blotting for Phosphorylated ERK and AKT

This protocol is used to quantify the levels of phosphorylated (active) and total ERK and AKT proteins in cells treated with a KRAS G12C inhibitor.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Cell culture medium and supplements

-

KRAS G12C inhibitor

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, rabbit anti-p-AKT (Ser473), rabbit anti-AKT, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the KRAS G12C inhibitor at various concentrations or for different time points. Include a DMSO-treated vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.[8]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-ERK) and a loading control.[9]

Caption: A typical experimental workflow for Western Blot analysis.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

KRAS G12C mutant cancer cell line

-

96-well clear-bottom white plates

-

Cell culture medium

-

KRAS G12C inhibitor

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a DMSO-treated control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Assay Protocol: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.

-

Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.

Resistance Mechanisms and Future Directions

Despite the initial success of KRAS G12C inhibitors, both intrinsic and acquired resistance can limit their long-term efficacy. Key resistance mechanisms involving downstream signaling include:

-

Reactivation of the MAPK pathway: This can occur through various mechanisms, including feedback activation of upstream signaling or mutations in downstream components like MEK.[4][6]

-

Activation of parallel signaling pathways: The PI3K/AKT pathway is a major escape route.[7][10] Activation of this pathway, often through RTK signaling, can sustain cell survival even when the MAPK pathway is inhibited.[11]

-

Upregulation of wild-type RAS: Feedback mechanisms can lead to the activation of wild-type NRAS and HRAS, which can then signal through the MAPK and PI3K pathways, bypassing the inhibited KRAS G12C.[12]

To overcome these resistance mechanisms, current research is focused on combination therapies. Combining KRAS G12C inhibitors with inhibitors of other key signaling nodes, such as SHP2, SOS1, MEK, or PI3K, has shown promise in preclinical models and is being evaluated in clinical trials.[13][14] These combination strategies aim to achieve a more complete and durable shutdown of oncogenic signaling, thereby improving patient outcomes.

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

KRAS G12C inhibitor 34 preclinical data

An in-depth analysis of publicly available preclinical data for a specific KRAS G12C inhibitor designated solely as "inhibitor 34" did not yield specific results. This nomenclature likely represents an internal compound identifier from a pharmaceutical company or research institution that has not been widely disclosed in scientific literature.

To fulfill the user's request for a comprehensive technical guide, this report focuses on a well-characterized, structurally novel, and potent covalent KRAS G12C inhibitor, JDQ443 , for which extensive preclinical data has been published. This document will serve as a representative in-depth guide, adhering to the specified requirements for data presentation, experimental protocols, and visualization of signaling pathways and workflows.

Preclinical Data Summary for JDQ443

JDQ443 is a covalent inhibitor that targets the GDP-bound state of the KRAS G12C mutant protein, forming novel interactions with the switch II pocket.[1][2][3] It has demonstrated potent and selective antitumor activity in both in vitro and in vivo models.[1][2]

In Vitro Activity

Table 1: In Vitro Potency and Selectivity of JDQ443

| Assay | Metric | Value | Cell Line/System |

| KRAS G12C Engagement | Covalent, irreversible binding | - | KRAS G12C protein |

| RAS WT Paralogs Binding | Low reversible binding affinity | - | RAS WT protein |

| pERK Inhibition | IC50 | 3.35 nM | NCI-H358 (KRAS G12C) |

| Cellular Proliferation | Potent & Selective Inhibition | - | KRAS G12C-mutated cell lines |

Data compiled from multiple sources, specific values for JDQ443 pERK inhibition and proliferation IC50s across a panel of cell lines would require a more targeted search if available in publications.

In Vivo Antitumor Efficacy

JDQ443 has shown significant, dose-dependent antitumor activity in various preclinical models, including cell-derived xenografts (CDX) and patient-derived xenografts (PDX).[1][2]

Table 2: In Vivo Antitumor Activity of JDQ443 in CDX Models

| Model Type | Cancer Type | Dosing | Best Tumor Growth Inhibition |

| CDX | NSCLC | 10, 30, 100 mg/kg/day (oral) | Dose-dependent |

| CDX | Pancreatic Ductal Adenocarcinoma (PDAC) | 10, 30, 100 mg/kg/day (oral) | Dose-dependent |

| CDX | Esophageal Cancer | 10, 30, 100 mg/kg/day (oral) | Dose-dependent |

Aggregated data from six KRAS G12C tumor models. NSCLC models are represented in red, while PDAC and esophageal cancer models are in blue in the original source material.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of JDQ443.

In Vitro pERK Inhibition Assay

-

Cell Seeding: KRAS G12C mutant cell lines (e.g., NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., JDQ443) for a specified duration (e.g., 3 hours).

-

Lysis and Detection: Following treatment, cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using an immunoassay (e.g., ELISA or Western Blot).

-

Data Analysis: The ratio of pERK to total ERK is calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cell Proliferation Assays

-

Cell Seeding: Cancer cell lines with KRAS G12C mutations, as well as KRAS wild-type and non-G12C mutant cell lines, are seeded in 96- or 384-well plates.

-

Compound Incubation: Cells are incubated with various concentrations of the inhibitor for an extended period (e.g., 3-5 days).

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured, and the results are normalized to vehicle-treated controls to determine the percentage of growth inhibition. IC50 values are calculated from the resulting dose-response curves.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells (CDX) or patient-derived tumor fragments (PDX) harboring the KRAS G12C mutation are implanted subcutaneously or orthotopically.

-

Treatment Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at various dose levels and schedules (e.g., once or twice daily).

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumor growth inhibition (TGI) is calculated.

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Inhibition

The KRAS G12C mutation leads to the constitutive activation of the KRAS protein, which in turn activates downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), promoting cell proliferation and survival. Covalent KRAS G12C inhibitors like JDQ443 bind to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state. This prevents the activation of downstream effectors.

References

Technical Whitepaper: Chemical and Biological Properties of KRAS G12C Inhibitor 34

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in a significant portion of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent KRAS mutation, creating a unique therapeutic window for covalent inhibitors. This document provides a detailed technical overview of a specific KRAS G12C inhibitor, designated as compound 34 (also referred to as Z1), as described in patent WO2021239058A1. This inhibitor belongs to a class of fused tricyclic compounds designed for high potency and selectivity against the KRAS G12C mutant protein.

Chemical Properties

KRAS G12C inhibitor 34 is a fused tricyclic compound with the following chemical properties:

| Property | Value |

| Molecular Formula | C₃₂H₃₂ClN₅O₃ |

| Molecular Weight | 570.08 g/mol |

| IUPAC Name | (S)-1-(1-acryloylpiperidin-3-yl)-3-(4-(2-amino-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |

| CAS Number | 2749948-26-1 |

| Canonical SMILES | C=CC(=O)N1CCCC(C1)N2C=NC3=C2C(=O)NC(=C3)C4=CC(=C(C=C4F)N5C6=C(N=C(N6)N)C(=O)CC5)Cl |

Biological Activity

The primary mechanism of action for this compound is the irreversible covalent binding to the cysteine residue of the G12C mutant KRAS protein. This interaction locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival.

| Assay | IC₅₀ (nM) |

| KRAS G12C Biochemical Assay | 1.5 |

| Cellular p-ERK Inhibition Assay (NCI-H358 cells) | 3.2 |

Experimental Protocols

Synthesis of this compound (Compound Z1)

The synthesis of this compound is a multi-step process detailed in patent WO2021239058A1. The key final step involves the reaction of (S)-1-(piperidin-3-yl)-3-(4-(2-amino-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one with acryloyl chloride.

Materials:

-

(S)-1-(piperidin-3-yl)-3-(4-(2-amino-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

The piperidine intermediate is dissolved in dichloromethane.

-

The solution is cooled to 0°C.

-

Triethylamine is added to the solution, followed by the dropwise addition of acryloyl chloride.

-

The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

-

Upon completion, the reaction is quenched with water and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the final compound.

KRAS G12C Biochemical Assay

This assay measures the ability of the inhibitor to disrupt the interaction between KRAS G12C and a guanine nucleotide exchange factor (GEF), such as SOS1. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human KRAS G12C protein

-

Recombinant human SOS1 protein (catalytic domain)

-

Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)

-

Europium-labeled anti-His-tag antibody (for His-tagged KRAS)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

-

Test compound (this compound)

Procedure:

-

KRAS G12C protein is pre-incubated with the test compound at various concentrations for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

Fluorescently labeled GDP is then added to the mixture.

-

The nucleotide exchange reaction is initiated by the addition of the SOS1 protein.

-

The reaction is incubated for a set period (e.g., 30-60 minutes).

-

The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. A decrease in the FRET signal indicates inhibition of the KRAS-SOS1 interaction.

-

IC₅₀ values are calculated from the dose-response curves.

Cellular p-ERK Inhibition Assay

This assay determines the potency of the inhibitor in a cellular context by measuring the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.

Materials:

-

NCI-H358 cells (human lung carcinoma cell line with KRAS G12C mutation)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound)

-

Lysis buffer

-

Antibodies: anti-p-ERK1/2, anti-total-ERK1/2

-

Detection reagents (e.g., chemiluminescent substrate)

Procedure:

-

NCI-H358 cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 2 hours).

-

Following treatment, the cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane (Western blotting).

-

The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate secondary antibodies.

-

The protein bands are visualized using a chemiluminescent substrate, and the signal intensity is quantified.

-

The ratio of p-ERK to total ERK is calculated, and IC₅₀ values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Covalent Inhibition

Caption: KRAS signaling and covalent inhibition.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for inhibitor characterization.

Conclusion

This compound (Z1) is a potent and selective covalent inhibitor of the KRAS G12C oncoprotein. The data presented in patent WO2021239058A1 demonstrates its ability to effectively inhibit KRAS G12C both biochemically and in a cellular context. The detailed experimental protocols provide a framework for the synthesis and evaluation of this and similar fused tricyclic compounds. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this inhibitor.

In Vitro Anticancer Activity of KRAS G12C Inhibitor 34 (Fulzerasib/GFH925): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activity of KRAS G12C inhibitor 34, also known as Fulzerasib or GFH925. This potent and selective covalent inhibitor has demonstrated significant preclinical activity against cancer cells harboring the KRAS G12C mutation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative In Vitro Activity of Inhibitor 34

The in vitro efficacy of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) of fulzerasib against the KRAS G12C target and its downstream signaling, as well as its impact on the proliferation of KRAS G12C mutant cancer cell lines.

| Assay Type | Target/Endpoint | IC50 (nM) | Cell Line(s) | Reference(s) |

| Biochemical Assays | ||||

| GDP/GTP Nucleotide Exchange | KRAS G12C | 29 | N/A | [1] |

| RAS-GTP Binding | KRAS G12C | 74 | N/A | [1] |

| Cell-Based Assays | ||||

| pERK Inhibition | Phospho-ERK | 37 | N/A | [1][2] |

| Cell Proliferation | Cell Viability | 2 - 20 | Various | [1] |

| Cell Proliferation | NCI-H358 (Lung Cancer) | 0.001 µM | NCI-H358 | |

| Cell Proliferation | MIA-Paca-2 (Pancreatic Cancer) | 0.001 µM | MIA-Paca-2 | |

| Cell Proliferation | A549 (Lung Cancer) | 18.995 µM | A549 |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro studies. The following sections outline the typical protocols for the key experiments cited in the evaluation of this compound.

Cell Proliferation Assay (WST-1 or MTT Assay)

This assay determines the effect of the inhibitor on the viability and growth of cancer cells.

Principle: Metabolically active cells reduce a tetrazolium salt (like WST-1 or MTT) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., NCI-H358, MIA-Paca-2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (fulzerasib) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: WST-1 or MTT reagent is added to each well and incubated for 2-4 hours.

-

Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.[3]

Phospho-ERK (pERK) Inhibition Assay (MSD or Western Blot)

This assay measures the inhibition of the downstream MAPK signaling pathway.

Principle: The assay quantifies the levels of phosphorylated ERK (pERK), a key downstream effector of KRAS, in response to inhibitor treatment. This can be achieved through various methods, including Meso Scale Discovery (MSD) electrochemiluminescence assays or traditional Western blotting.

Protocol (MSD Assay):

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the inhibitor for a specified time (e.g., 2-4 hours).

-

Cell Lysis: The cells are lysed to release cellular proteins.

-

Immunoassay: The cell lysates are transferred to an MSD plate pre-coated with an anti-total ERK antibody. The plate is then incubated with a detection antibody that specifically recognizes phosphorylated ERK.

-

Signal Detection: After washing, a read buffer is added, and the plate is read on an MSD instrument to quantify the amount of pERK.

-

Data Analysis: The pERK signal is normalized to the total ERK signal or total protein concentration, and the IC50 value is calculated.

KRAS G12C Nucleotide Exchange Assay

This biochemical assay directly measures the inhibitor's ability to lock KRAS G12C in its inactive, GDP-bound state.

Principle: The assay monitors the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein. Covalent inhibitors that trap KRAS G12C in the GDP-bound state will prevent this exchange.

Protocol:

-

Reaction Setup: Recombinant KRAS G12C protein is incubated with the inhibitor in a multi-well plate.

-

Nucleotide Exchange Initiation: A fluorescent GTP analog and a guanine nucleotide exchange factor (GEF), such as SOS1, are added to initiate the exchange reaction.

-

Fluorescence Measurement: The fluorescence signal is measured over time. A decrease in signal indicates the displacement of GDP by the fluorescent GTP analog.

-

Data Analysis: The rate of nucleotide exchange is calculated for different inhibitor concentrations, and the IC50 value is determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the KRAS G12C signaling pathway and a typical experimental workflow for evaluating a KRAS G12C inhibitor.

Caption: KRAS G12C Signaling Pathway and Inhibition by Fulzerasib.

References

Methodological & Application

Application Notes and Protocols: Utilizing KRAS G12C Inhibitor 34 in Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer (NSCLC). The specific mutation at codon 12, resulting in a glycine-to-cysteine substitution (G12C), is a common driver of tumorigenesis. KRAS G12C inhibitors are a class of targeted therapies that have shown significant promise. These molecules act as covalent inhibitors, specifically and irreversibly binding to the mutant cysteine residue at position 12.[1][2] This action locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signaling and inhibiting cancer cell proliferation.[1][2][3]

This document provides detailed application notes and protocols for the use of a representative KRAS G12C inhibitor, designated "Inhibitor 34," in preclinical lung cancer cell line models.

Application Notes

KRAS G12C Inhibitor 34 is designed for in vitro studies to assess its efficacy and mechanism of action in lung cancer cell lines harboring the KRAS G12C mutation. The inhibitor is expected to suppress the proliferation of these cells by blocking key oncogenic signaling pathways.

Mechanism of Action: Inhibitor 34 covalently binds to the thiol group of cysteine-12 in the GDP-bound state of KRAS G12C. This traps the oncoprotein in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound state. The primary consequence is the downregulation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth, survival, and proliferation.[2][4][5]

Cell Line Selection: Successful application of Inhibitor 34 requires the use of lung cancer cell lines with a confirmed KRAS G12C mutation. The presence of co-occurring mutations, such as in TP53 or STK11, may influence the degree of sensitivity to the inhibitor.[1] It is recommended to use a panel of cell lines to evaluate a range of responses.

Data Presentation

The efficacy of this compound can be quantified by its impact on cell viability and its ability to suppress downstream signaling. The following tables summarize expected data from representative studies on similar inhibitors.

Table 1: In Vitro Cell Viability (IC50) of KRAS G12C Inhibitors in Lung Cancer Cell Lines

| Cell Line | KRAS G12C Status | Representative Inhibitor | IC50 (nM) | Assay Format |

| NCI-H358 | G12C | Adagrasib (MRTX849) | 10 - 50 | 2D/3D Culture |

| NCI-H2122 | G12C | Adagrasib (MRTX849) | 50 - 200 | 2D/3D Culture |

| NCI-H1792 | G12C | Adagrasib (MRTX849) | < 100 | 3D Culture |

| MIA PaCa-2* | G12C | Adagrasib (MRTX849) | 200 - 1000 | 2D Culture |

| A549 | G12S (Wild-type for G12C) | Adagrasib (MRTX849) | > 10,000 | 2D Culture |

*Note: MIA PaCa-2 is a pancreatic cancer cell line shown for comparison. Data is compiled from representative values found in the literature.[1] Actual IC50 values for Inhibitor 34 must be determined experimentally.

Table 2: Effect of Inhibitor 34 on Downstream Signaling Pathways

| Cell Line | Treatment (Concentration, Time) | p-ERK (T202/Y204) Inhibition | p-AKT (S473) Inhibition |

| NCI-H358 | Inhibitor 34 (1 µM, 48h) | Significant Reduction | Moderate to Minimal Effect |

| NCI-H2122 | Inhibitor 34 (1 µM, 48h) | Significant Reduction | Minimal Effect |

| NCI-H358 | Vehicle Control | Baseline | Baseline |

*Note: The impact on the PI3K-AKT pathway can be heterogeneous across different cell lines.[6] This heterogeneity is often linked to adaptive resistance mechanisms.

Experimental Protocols

Protocol 1: Cell Viability Assay (IC50 Determination)

This protocol outlines the measurement of cell viability in response to a range of Inhibitor 34 concentrations to determine its half-maximal inhibitory concentration (IC50).

Materials:

-

KRAS G12C mutant lung cancer cell lines (e.g., NCI-H358)

-

KRAS wild-type lung cancer cell line (e.g., A549) for selectivity assessment

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well, clear-bottom, white-walled plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 1,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution series of Inhibitor 34 in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.

-

Include a "vehicle control" (DMSO only, at the same final concentration as the highest drug concentration) and a "no cells" blank control.

-

Add 10 µL of the diluted compound or vehicle to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for 72-120 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence from the "no cells" blank wells from all other measurements.

-

Normalize the data to the vehicle control wells (set to 100% viability).

-

Plot the normalized viability against the log of the inhibitor concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response) in software like GraphPad Prism to calculate the IC50 value.

-

Protocol 2: Western Blotting for Pathway Analysis

This protocol is used to assess the phosphorylation status of key downstream signaling proteins like ERK and AKT.

Materials:

-

KRAS G12C mutant lung cancer cells

-

6-well plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-p-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat cells with Inhibitor 34 at a relevant concentration (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 2, 24, or 48 hours).[6]

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and boil for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To analyze total protein levels or a loading control (like GAPDH), the membrane can be stripped (if necessary) and re-probed with the respective primary antibodies.

-

Visualizations

Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 34.

References

- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for KRAS G12C Inhibitor 34 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical evaluation of compounds identified as "inhibitor 34" in the context of KRAS-driven cancers. The data and protocols are compiled from publicly available research and patent literature to guide researchers in designing and interpreting in vivo studies for novel KRAS inhibitors. This document focuses on two distinct compounds designated as "34": a potent and selective KRAS G12C inhibitor and a pan-RAS inhibitor with noted toxicity.

I. Selective KRAS G12C Inhibitor (Genfleet)

A potent and selective KRAS G12C inhibitor, designated as compound 34, has been described in patent literature, demonstrating significant anti-tumor efficacy in preclinical models. This compound is noted for its improved potency over the established KRAS G12C inhibitor, AMG510 (Sotorasib).

Data Presentation: In Vivo Efficacy

| Parameter | Compound 34 | AMG510 (Control) |

| Dose | 1 mg/kg | 3 mg/kg |

| Efficacy | Significant tumor shrinking effect | Significant tumor-inhibiting effect |

| Potency | Showed significant tumor shrinking at a lower dose than the control | Standard efficacious dose |

Table 1: Comparative in vivo efficacy of selective KRAS G12C inhibitor 34.[1][2]

Experimental Protocols

1. In Vivo Efficacy Study in Xenograft Model

This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of a KRAS G12C inhibitor.

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) to prevent graft rejection.

-

House animals in specific pathogen-free conditions.

-

-

Cell Lines:

-

Utilize human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358 or MIA PaCa-2).

-

Culture cells in appropriate media and ensure they are free of mycoplasma contamination.

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of 5 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

-

Treatment:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer the KRAS G12C inhibitor (e.g., compound 34 at 1 mg/kg) and a control (e.g., AMG510 at 3 mg/kg or vehicle) via the desired route (e.g., oral gavage).

-

Administer treatment daily or as determined by pharmacokinetic studies.

-

-

Endpoint Analysis:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).

-

Visualizations

Caption: Workflow for a typical in vivo xenograft study.

II. Pan-RAS Inhibitor (Compound 34)

A separate small molecule, also designated as compound 34, has been investigated as a pan-RAS inhibitor. While demonstrating anti-tumor activity, this compound exhibited significant toxicity in animal models, likely due to its lack of selectivity for mutant KRAS over wild-type RAS proteins.

Data Presentation: Efficacy and Toxicity

| Animal Model | Mutation | Dose and Administration | Efficacy | Toxicity |

| KRAS-mutated cancer xenograft | KRAS (unspecified) | 30 mg/kg IV/IP | Almost complete tumor growth suppression | Not specified in this model |

| KPf/fC-engineered PDAC mouse model | KRAS G12D | 30 mg/kg IP daily for 5 days | Not specified | Significant loss of mouse survival and body weight |

Table 2: In vivo efficacy and toxicity of pan-RAS inhibitor 34.[3]

Experimental Protocols

1. Toxicity Study in a Genetically Engineered Mouse Model (GEMM)

This protocol describes a study to assess the toxicity of a pan-RAS inhibitor in a more physiologically relevant model.

-

Animal Model:

-

Utilize a genetically engineered mouse model that endogenously expresses a KRAS mutation (e.g., KPf/fC model with KRAS G12D).

-

These models allow for the evaluation of on-target toxicity in normal tissues expressing wild-type RAS.

-

-

Treatment:

-

Administer the pan-RAS inhibitor (e.g., compound 34 at 30 mg/kg, IP) daily for a specified duration (e.g., 5 days).

-

Include a vehicle-treated control group.

-

-

Toxicity Monitoring:

-

Monitor animal health daily, including body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and survival.

-

-

Endpoint Analysis:

-

At the end of the study, or when humane endpoints are reached, perform a complete necropsy.

-

Collect blood for hematology and clinical chemistry analysis.

-

Collect major organs for histopathological examination to identify signs of toxicity.

-

Visualizations

Caption: Overview of the KRAS signaling cascade.

References

Application Notes and Protocols for KRAS G12C Inhibitor 34 Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vivo efficacy of a novel KRAS G12C inhibitor, designated here as "Inhibitor 34," using a subcutaneous xenograft mouse model. The protocol outlines cell line selection, tumor establishment, inhibitor formulation and administration, and methods for assessing anti-tumor activity and pharmacodynamic effects.

Introduction to KRAS G12C and Targeted Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The G12C mutation, a substitution of glycine for cysteine at codon 12, locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4] This uncontrolled signaling drives tumor growth and survival.

KRAS was long considered an "undruggable" target. However, the discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has led to the development of specific covalent inhibitors that trap KRAS G12C in its inactive, GDP-bound state.[5][6] These inhibitors have shown promising clinical activity, validating KRAS G12C as a therapeutic target.[1][2] This protocol provides a framework for the preclinical evaluation of new KRAS G12C inhibitors, such as "Inhibitor 34," in a robust xenograft model.

Signaling Pathway of KRAS G12C and Mechanism of Inhibition

The KRAS G12C protein acts as a molecular switch. In its active state, it binds to GTP and activates downstream effector proteins, leading to cell proliferation and survival. The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, thus keeping KRAS in a persistently active state.[3] KRAS G12C inhibitors covalently bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound conformation and thereby inhibiting downstream signaling.[7]

Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.

Experimental Protocol: KRAS G12C Xenograft Model

This protocol details the steps for conducting a xenograft study to evaluate the efficacy of "Inhibitor 34."

1. Cell Line Selection and Culture

-

Recommended Cell Lines:

-

Culture Conditions: Cells should be cultured in the recommended medium (e.g., RPMI-1640 for NCI-H358, DMEM for MIA PaCa-2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Quality Control: Regularly test cell lines for mycoplasma contamination and verify the KRAS G12C mutation status.

2. Animal Model

-

Species and Strain: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, are suitable for establishing xenografts.

-

Age and Sex: Use female mice aged 6-8 weeks.

-

Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Housing: House mice in sterile conditions with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3. Tumor Implantation

-

Harvest cultured cancer cells during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

4. Tumor Growth Monitoring and Group Randomization

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.[9]

-

Calculate tumor volume (TV) using the formula: TV (mm³) = (W² x L) / 2 .[9][10] Other formulas such as the ellipsoid formula (1/6 π × L × W × (L + W)/2) may also be considered for improved accuracy.[11]

-

Once tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.

5. Formulation and Administration of Inhibitor 34

-

Vehicle: The choice of vehicle will depend on the physicochemical properties of "Inhibitor 34." A common vehicle is a solution of 10% Captisol in 50 mM citrate buffer (pH 5.0).[5]

-

Dose Levels: Based on preliminary studies, select at least three dose levels of "Inhibitor 34" (e.g., 10, 30, and 100 mg/kg) to assess dose-dependent efficacy.[1][5]

-

Administration: Administer "Inhibitor 34" or vehicle control daily via oral gavage.[5][12] The volume of administration should be based on the body weight of each mouse.

Experimental Workflow

Caption: Experimental workflow for a KRAS G12C xenograft study.

Data Collection and Analysis

1. Efficacy Assessment

-

Tumor Growth Inhibition (TGI): The primary endpoint is typically TGI, calculated at the end of the study.

-

% TGI = [1 - (ΔT / ΔC)] x 100

-

Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

-

Tumor Growth Curves: Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.

-

Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of treatment-related toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.

2. Pharmacodynamic (PD) Analysis

-

At the end of the study, or at specified time points, euthanize a subset of mice from each group.

-

Excise tumors and process them for downstream analysis.

-

Western Blotting: Analyze tumor lysates to assess the levels of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) to confirm target engagement and downstream pathway inhibition.[1]

-

Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize and quantify pERK levels within the tumor tissue.[1]

-

LC-MS/MS: For advanced studies, liquid chromatography-mass spectrometry can be used to quantify the percentage of KRAS G12C protein that is covalently modified by "Inhibitor 34."[5]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of Inhibitor 34 in Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |

| Vehicle | - | 1500 ± 150 | - | +5.2 ± 1.5 |

| Inhibitor 34 | 10 | 850 ± 90 | 43.3 | +3.8 ± 1.2 |

| Inhibitor 34 | 30 | 400 ± 55 | 73.3 | +1.5 ± 0.8 |

| Inhibitor 34 | 100 | 150 ± 30 | 90.0 | -2.1 ± 1.0 |

Table 2: Pharmacodynamic Effects of Inhibitor 34 in Tumor Tissue

| Treatment Group | Dose (mg/kg) | Relative pERK/Total ERK Level (Western Blot) | % pERK Positive Cells (IHC) | % KRAS G12C Occupancy (LC-MS/MS) |

| Vehicle | - | 1.00 | 85 ± 5 | 0 |

| Inhibitor 34 | 10 | 0.45 | 40 ± 8 | 55 |

| Inhibitor 34 | 30 | 0.15 | 15 ± 4 | 80 |

| Inhibitor 34 | 100 | 0.05 | <5 | >90 |

Conclusion

This protocol provides a comprehensive framework for the preclinical evaluation of "Inhibitor 34," a novel KRAS G12C inhibitor, in a subcutaneous xenograft model. By following these detailed methodologies, researchers can obtain robust and reproducible data on the anti-tumor efficacy and pharmacodynamic effects of new therapeutic candidates targeting KRAS G12C. Careful execution of these experiments is crucial for advancing promising inhibitors toward clinical development.

References

- 1. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]

- 12. openworks.mdanderson.org [openworks.mdanderson.org]

Application Notes and Protocols for In Vivo Studies of KRAS G12C Inhibitor 34 (Fulzerasib/GFH925/IBI351)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage and administration of the KRAS G12C inhibitor commonly referred to as "compound 34" in patent literature, which has been identified as Fulzerasib (also known as GFH925 or IBI351). This document includes summarized quantitative data from preclinical studies, detailed experimental protocols, and visualizations to aid in the design and execution of in vivo experiments.

Introduction to KRAS G12C Inhibitor 34 (Fulzerasib)

Fulzerasib is a potent and selective, orally active, covalent inhibitor of the KRAS G12C mutant protein. By irreversibly binding to the cysteine residue at position 12, it locks the KRAS protein in its inactive, GDP-bound state. This action inhibits downstream signaling pathways, leading to the suppression of tumor cell proliferation and induction of apoptosis. Preclinical studies have demonstrated its anti-tumor efficacy in various xenograft models.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo efficacy and pharmacokinetic studies of Fulzerasib in various cancer models.

Table 1: In Vivo Efficacy of Fulzerasib in Xenograft Models

| Animal Model | Cell Line | Treatment | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Observations |

| Nude Mice | MIA PaCa-2 (Pancreatic) | Fulzerasib | 100 mg/kg | Once daily (QD), oral (p.o.) | 102 | Superior to sotorasib at the same dose.[1] |

| Nude Mice | NCI-H358 (NSCLC) | Fulzerasib | 100 mg/kg | Once daily (QD), oral (p.o.) | 120 | Superior to sotorasib at the same dose.[1] |

| Nude Mice | SW837 (Colorectal) | Fulzerasib | 100 mg/kg | Once daily (QD), oral (p.o.) | 98 | Significant anti-tumor activity.[1] |

| Nude Mice | LU2529 (PDX, Lung) | Fulzerasib | 100 mg/kg | Once daily (QD), oral (p.o.) | 106 | Potent tumor regression.[1] |

| Nude Mice | H1373-luc (Intracranial) | Fulzerasib | 100 mg/kg | Once daily (QD), oral (p.o.) | - | Significant efficacy in intracranial model.[1] |

| Nude Mice | NCI-H2122 (NSCLC) | Fulzerasib + Cetuximab | 100 mg/kg (Fulzerasib) | Once daily (QD), oral (p.o.) | - | Synergistic anti-tumor effects.[1] |

Table 2: Pharmacokinetic Profile of Fulzerasib in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (h*ng/mL) | T 1/2 (h) | Oral Bioavailability (%) |

| Mouse | 10 | p.o. | 1850 | 2 | 11400 | 3.5 | 85 |

| Rat | 10 | p.o. | 2340 | 4 | 24600 | 5.2 | 78 |

| Dog | 5 | p.o. | 1230 | 2 | 10200 | 4.8 | 92 |